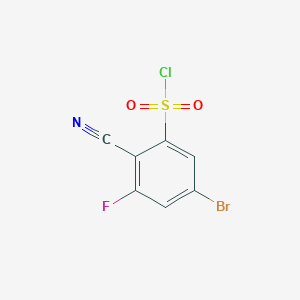
Cloruro de 5-Bromo-2-ciano-3-fluorobenzenosulfonilo
Descripción general
Descripción
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S and a molecular weight of 298.52 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Síntesis de piridinas fluoradas
Las piridinas fluoradas son compuestos de gran interés debido a sus propiedades físicas, químicas y biológicas únicas. La presencia de átomos de flúor, que son fuertes sustituyentes que retiran electrones, confiere a estos compuestos una basicidad y reactividad reducidas en comparación con sus análogos clorados y bromados . Cloruro de 5-Bromo-2-ciano-3-fluorobenzenosulfonilo puede utilizarse en la síntesis de fluoropiridinas, que son valiosas en el desarrollo de nuevos productos farmacéuticos y agroquímicos. Se ha descubierto que estos compuestos presentan propiedades físicas, biológicas y ambientales mejoradas cuando se introducen átomos de flúor en sus estructuras .
Radiobiología y agentes de imagen
En radiobiología, la síntesis de piridinas sustituidas con 18F es de particular interés por su posible uso como agentes de imagen. Estos agentes pueden utilizarse en radioterapia local para el cáncer y otras aplicaciones biológicas. El compuesto This compound puede servir como precursor en la síntesis de estas piridinas sustituidas con 18F, ofreciendo una vía para crear compuestos para técnicas avanzadas de imagen médica .
Desarrollo de productos agrícolas
La introducción de átomos de flúor en las estructuras principales es una modificación común en la búsqueda de nuevos productos agrícolas con propiedades mejoradas. This compound podría utilizarse en la síntesis de compuestos aromáticos que contienen flúor, que son comunes en los ingredientes activos agrícolas comerciales. Estas modificaciones pueden dar lugar a compuestos con mejores características físicas, biológicas y ambientales .
Industria farmacéutica
Aproximadamente el 10% de todos los productos farmacéuticos utilizados en el tratamiento médico contienen un átomo de flúor. El uso de This compound en la industria farmacéutica podría contribuir al descubrimiento y desarrollo de nuevos candidatos medicinales fluorados. Las propiedades únicas que confiere el átomo de flúor hacen que estos compuestos sean muy valiosos en aplicaciones terapéuticas .
Tecnología de fluoración avanzada
El compuesto puede desempeñar un papel en el avance de la tecnología de fluoración. Con la creciente disponibilidad de bloques sintéticos fluorados y reactivos fluorantes efectivos, This compound puede ser un componente clave en la síntesis de diversos productos químicos fluorados. Este avance es crucial para el rápido desarrollo de nuevos compuestos en el campo de la química del flúor .
Síntesis de heterociclos
Los compuestos heterocíclicos son una piedra angular de la química medicinal, y la introducción de átomos de flúor puede alterar significativamente su perfil farmacológico. This compound puede utilizarse en la síntesis de diversos heterociclos, lo que podría conducir a la creación de compuestos con nuevas actividades biológicas .
Mecanismo De Acción
Target of Action
Sulfonyl chloride compounds are generally used as intermediates in organic synthesis due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound . For instance, sulfonyl chlorides are typically stored under inert atmosphere at low temperatures to maintain their stability .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by covalently modifying the active site. Additionally, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can react with amino acid residues like lysine and cysteine, leading to the formation of stable sulfonamide and thioether linkages, respectively .
Cellular Effects
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its ability to form covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have persistent effects on cellular function, with some modifications remaining stable for extended periods .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect .
Metabolic Pathways
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride typically involves the reaction of 5-bromo-2-cyano-3-fluorobenzene with chlorosulfonic acid. The reaction is carried out
Propiedades
IUPAC Name |
5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-4-1-6(10)5(3-11)7(2-4)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOHVHCTOUQDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


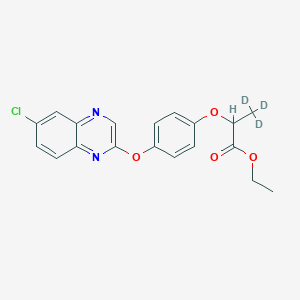
![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)
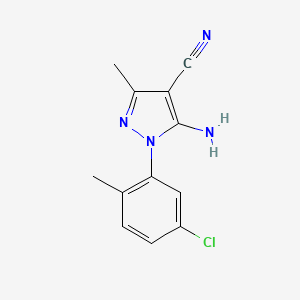
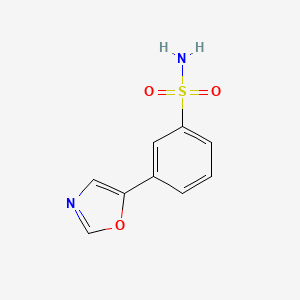
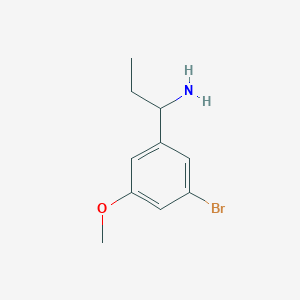
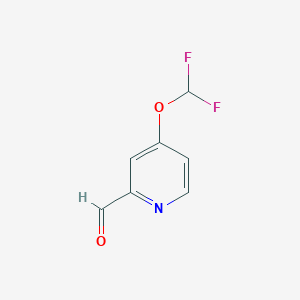
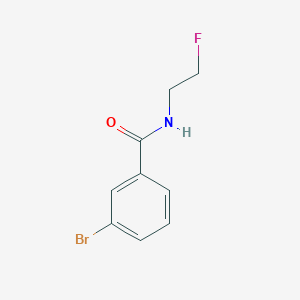
![3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1413735.png)

